The Chiral Scaffold: (S)-Phenyl-[(2R)-Pyrrolidin-2-yl]Methanol
The following technical guide details the chemical identity, synthesis, and catalytic utility of (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol . Technical Monograph & Application Guide Executive Summary (S)-phenyl-[(2R)-pyrr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and catalytic utility of (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol .
Technical Monograph & Application Guide
Executive Summary
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol is a high-value chiral 1,2-amino alcohol derived from the D-proline lineage. Unlike its more common diphenyl counterpart (the Jørgensen-Hayashi catalyst precursor), this monophenyl derivative offers a unique steric profile that is critical for specific asymmetric transformations, particularly the enantioselective addition of organozinc reagents to aldehydes and the borane reduction of prochiral ketones. This guide delineates its structural identity, validated synthesis protocols, and mechanistic role in asymmetric catalysis.
Nomenclature & Chemical Identity
Precise identification is paramount in chiral synthesis, where a single stereochemical mismatch can invert catalytic induction.
Synonyms and Identifiers
The molecule is frequently referenced by varying conventions in literature. The table below consolidates these synonyms to prevent ambiguity.
The enantiomer (derived from L-Proline). CAS: 74936-95-1.[2][3]
Common Name
(+)-Erythro--phenyl-2-pyrrolidinemethanol
Erythro denotes the relative stereochemistry (syn-like).
Structural Name
(1S, 2'R)-2-pyrrolidinyl-1-phenylmethanol
Alternate numbering priority.
Stereochemical Relationships
The molecule belongs to a family of four stereoisomers. Understanding the relationship between the Erythro (matched) and Threo (mismatched) forms is critical for synthesis.
Figure 1: Stereochemical map illustrating the lineage of the (S, 2R) target molecule.
Physical State: White to off-white crystalline solid.
Solubility: Soluble in methanol, ethanol, DCM; sparingly soluble in hexanes.
Acidity (pKa): The secondary amine typically has a pKa
10-11; the hydroxyl proton is weakly acidic (pKa 16-17), allowing for deprotonation by strong bases (e.g., Grignard reagents, ) to form the active metal-alkoxide catalyst.
Synthesis & Preparation
The synthesis of the (S, 2R) isomer requires controlling the new chiral center at the carbinol carbon. The most robust route utilizes D-Proline as the chiral pool starting material, proceeding through a ketone intermediate to allow for diastereoselective reduction.
Retrosynthetic Analysis
Detailed Protocol: Ketone Reduction Route
This method is preferred over direct addition to the aldehyde because it minimizes the formation of the unwanted threo diastereomer.
Figure 2: Step-by-step synthetic workflow for the isolation of the target ligand.
Applications in Asymmetric Catalysis
The primary utility of this ligand lies in its ability to form rigid, bicyclic transition states with metals (Zn, B), transferring chirality to prochiral substrates.
Enantioselective Addition of Diethylzinc to Aldehydes
This is the benchmark reaction for 1,2-amino alcohols. The ligand accelerates the reaction of
with aldehydes (ligand-accelerated catalysis) and controls the facial selectivity.
Mechanism: The ligand reacts with
to form a dimeric zinc alkoxide complex. This breaks down into a monomeric species upon coordination with the aldehyde, forming a Zimmerman-Traxler transition state.
Protocol:
Mix Ligand (5 mol%) with
(2.2 eq) in Toluene at 0°C.
Add Aldehyde (1.0 eq).
The (S, 2R) ligand typically directs the attack to the Si-face of the aldehyde (depending on aldehyde structure), often yielding (S)-alcohols.
Asymmetric Borane Reduction
Used as a precatalyst for the reduction of prochiral ketones to chiral alcohols using
or catecholborane. The secondary amine coordinates to the boron, activating the hydride transfer.
References
Soai, K., Niwa, S., & Hatanaka, T. (1990). "Asymmetric synthesis of alcohols with two chiral centres... using (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts." Journal of the Chemical Society, Chemical Communications.
PubChem Database. "(R)-Phenyl((S)-pyrrolidin-2-yl)methanol (Enantiomer Record)." National Center for Biotechnology Information. (Note: Verify stereochemistry carefully; this CID is the enantiomer).
Advanced Architectures of Phenyl-Prolinol Derivatives
The following is an in-depth technical guide on Mono-phenyl and Diphenyl Prolinol derivatives, structured for high-level research and development application. From Monophenyl Chiral Auxiliaries to Diphenyl Organocatalyst...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on Mono-phenyl and Diphenyl Prolinol derivatives, structured for high-level research and development application.
From Monophenyl Chiral Auxiliaries to Diphenyl Organocatalysts
Executive Summary & Strategic Context
The pyrrolidine scaffold, specifically derived from (S)-proline, remains a privileged structure in asymmetric synthesis and drug discovery. While
-diphenylprolinol (and its silyl ethers) constitutes the "gold standard" for organocatalytic enamine/iminium activation, the mono-phenyl prolinol analogues (-phenyl-2-pyrrolidinemethanol) represent a distinct, highly specialized class of ligands and auxiliaries.
This guide distinguishes between these two critical subclasses. It provides actionable protocols for their synthesis and application, focusing on the mechanistic "why" that drives the selection of a mono-phenyl vs. a di-phenyl scaffold in complex molecule synthesis.
Key Technical Distinction:
-Diphenylprolinol: Possesses a tertiary alcohol. The steric bulk is massive and symmetric relative to the C-O bond. It is primarily used to shield one face of an enamine/iminium intermediate.
-Monophenylprolinol: Possesses a secondary alcohol, introducing an additional stereocenter. This creates a "matched/mismatched" scenario with the pyrrolidine backbone, offering tunable electronic properties and less steric demand, ideal for specific metal-ligand binding modes (e.g., Zn(II), B(III)).
Structural & Mechanistic Foundations
The utility of phenyl-prolinol derivatives stems from the rigid pyrrolidine ring which minimizes conformational entropy during catalysis.
Stereochemical Control Mechanisms
The "Wall" Effect (Diphenyl): In Jørgensen-Hayashi type catalysts, the two phenyl rings act as a steric wall. When the pyrrolidine nitrogen forms an enamine, the bulky group forces the alkene geometry into an E-configuration and shields the Re-face (typically), directing incoming electrophiles to the Si-face.
The Chelation Effect (Monophenyl): In mono-phenyl derivatives, the secondary alcohol often serves as a hemilabile ligand. The specific diastereomer (syn vs. anti relative to the pyrrolidine substituent) dictates the bite angle and coordination geometry in Lewis acid catalysis (e.g., CBS reduction precursors).
Pathway Visualization
Figure 1: Divergent synthesis pathways from L-Proline yielding Mono-phenyl (green) and Diphenyl (red) scaffolds for distinct applications.
Experimental Protocols
Synthesis of (S)-
-Diphenylprolinol (The Standard)
Context: This is the direct Grignard addition. The challenge is preventing racemization of the proline stereocenter during the strongly basic conditions.
Protocol:
Esterification: Suspend (S)-proline (11.5 g, 0.1 mol) in MeOH (100 mL). Add SOCl₂ (0.11 mol) dropwise at 0°C. Reflux 3h. Concentrate to yield Proline-OMe[1]·HCl.
Grignard Addition:
Prepare PhMgBr (0.5 mol, 5 equiv) in dry THF.
Add Proline-OMe·HCl (solid or slurry) portion-wise at 0°C. Critical: Keep temperature <20°C to minimize racemization.
Warm to RT and stir overnight.
Workup: Quench carefully with sat. NH₄Cl.[2] Extract with EtOAc.[2]
Purification: Recrystallize from EtOH/Hexane.
Validation: Optical rotation
(c=1, CHCl₃).
Synthesis of (S,R)-
-Monophenylprolinol (The Specialist)
Context: Direct addition of PhMgBr to an aldehyde yields a mixture of diastereomers. The Weinreb Amide route is preferred for precision, allowing diastereoselective reduction of the intermediate ketone.
Protocol:
Protection: Protect L-Proline as N-Boc-Proline.
Weinreb Amide Formation: React N-Boc-Proline with N,O-dimethylhydroxylamine·HCl, EDC·HCl, and HOBt in DCM. Yields N-Boc-Proline Weinreb amide.
Quench with NH₄Cl to isolate (S)-N-Boc-2-benzoylpyrrolidine .
Stereoselective Reduction:
Dissolve ketone in THF at -78°C.
Add L-Selectride (1.1 equiv) for syn-selectivity or NaBH₄/CeCl₃ (Luche) for anti-bias (substrate dependent).
Mechanism:[3] The hydride attacks from the less hindered face, controlled by the N-Boc group's conformation.
Deprotection: Treat with TFA/DCM (1:1) to yield the free amine salt.
Validation: 1H NMR must show distinct carbinol proton signals for diastereomer verification.
Comparative Analysis: Mono vs. Di
The choice between mono- and di-phenyl derivatives is not arbitrary; it is dictated by the steric and electronic requirements of the target reaction.
Feature
(S)--Monophenyl Prolinol
(S)--Diphenyl Prolinol
Steric Bulk
Moderate (Tunable via rotation)
High (Rigid "Wall")
Chirality
Two Stereocenters (C2, C)
One Stereocenter (C2)
Alcohol Type
Secondary ()
Tertiary ()
Primary Use
Chiral Ligand (Zn, Cu), Auxiliaries
Organocatalyst (Enamine/Iminium)
Key Advantage
Electronic tunability; H-bond donor
Maximum stereocontrol via shielding
Limitation
Diastereomer separation required
Lower solubility in non-polar solvents
Key Applications & Mechanistic Insights
Organocatalysis (Diphenyl Dominance)
The diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are unrivaled for Michael additions to
-unsaturated aldehydes.
Mechanism: The bulky phenyl groups force the enamine into the s-trans conformation, exposing only the Si-face of the double bond to attack.
Citation: The robustness of this scaffold is well-documented in the synthesis of chiral aldehydes [1].
Chiral Ligands for Metal Catalysis (Monophenyl Niche)
Monophenyl prolinol derivatives excel where the "bite angle" of the ligand is critical.
Zinc-Mediated Additions: In the addition of diethylzinc to aldehydes, the mono-phenyl prolinol acts as a tridentate ligand (if N-oxide is used) or bidentate. The secondary alcohol allows for the formation of specific dimeric Zn-complexes that amplify chirality.
CBS Reduction Precursors: While diphenyl is common, mono-phenyl analogs are used to fine-tune the Lewis acidity of the boron center in oxazaborolidines [2].
Figure 2: The organocatalytic cycle showing the reversible formation of Iminium and Enamine intermediates, where the phenyl rings provide stereochemical shielding.[3]
Future Outlook & Drug Development Relevance
The "Mono-phenyl" scaffold is gaining traction in Fragment-Based Drug Discovery (FBDD) . Unlike the bulky diphenyl motif, the monophenyl pyrrolidine is a common pharmacophore found in bioactive molecules (e.g., antihistamines, dopamine reuptake inhibitors). Mastering the stereoselective synthesis of the mono-phenyl scaffold allows medicinal chemists to probe the "magic methyl" effect and specific hydrophobic pocket interactions within receptor binding sites [3].
References
Asymmetric Organocatalysis with Novel Chiral Thiourea Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health (NIH) / PMC. Available at: [Link]
Difference between diphenylprolinol and monophenyl prolinol
The following technical guide is structured to serve as a definitive reference for researchers and process chemists. It prioritizes mechanistic causality, reproducible protocols, and the strategic divergence between thes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for researchers and process chemists. It prioritizes mechanistic causality, reproducible protocols, and the strategic divergence between these two critical chiral scaffolds.
Structural Divergence, Synthetic Protocols, and Catalytic Utility
Executive Summary
In asymmetric synthesis, the distinction between (S)-
-diphenyl-2-pyrrolidinemethanol (Diphenylprolinol, DPP) and (S)--phenyl-2-pyrrolidinemethanol (Monophenyl prolinol, MPP) is not merely one of steric bulk; it is a fundamental divergence in catalytic philosophy.
Diphenylprolinol (DPP) functions primarily as a steric shield . Its gem-diphenyl group creates a massive blocking wall, rendering one face of an intermediate (enamine/iminium) inaccessible. It is the backbone of the Jørgensen-Hayashi organocatalysts.
Monophenyl prolinol (MPP) functions as a tunable chiral handle . Possessing a second chiral center at the alcohol carbon, it is predominantly used as a ligand for metal coordination (Zn, Cu) or as a precursor for pharmaceutical intermediates where specific diastereocontrol is required.
Structural & Mechanistic Analysis
The Steric Wall vs. The Chiral Hinge
The core difference lies in the symmetry and steric demand of the exocyclic substituent.
Feature
Diphenylprolinol (DPP)
Monophenyl Prolinol (MPP)
Structure
Gem-disubstituted (Achiral alcohol carbon)
Mono-substituted (Chiral alcohol carbon)
Stereocenters
1 (Pyrrolidine C2)
2 (Pyrrolidine C2 + Alcohol C)
Primary Mode
One-face Steric Shielding
Chelation / Diastereomeric differentiation
Key Derivative
TMS-Ether (Jørgensen-Hayashi Catalyst)
N,O-Ligands (e.g., for ZnEt addition)
Mechanistic Implications (The "Why")
DPP (Organocatalysis): In enamine catalysis, the bulky phenyl groups of DPP force the incoming electrophile to approach from the face opposite the pyrrolidine ring. The gem-diphenyl group locks the conformation, minimizing the degrees of freedom in the transition state.
MPP (Metal Catalysis): MPP lacks the C2-like symmetry of the diphenyl group. However, the secondary alcohol provides a specific "bite angle" for metals. The configuration of the new alcohol center (
or ) dictates the geometry of the metal complex, allowing for "matched/mismatched" tuning that DPP cannot offer.
Synthetic Workflows & Protocols
The synthesis of these two molecules requires divergent strategies. While DPP is synthesized via a "brute force" double Grignard addition, MPP requires "precision" stopping at the mono-addition stage, often necessitating a Weinreb amide intermediate to prevent over-alkylation.
Divergent Synthesis Pathways
Figure 1: Divergent synthetic pathways. Note that direct Grignard addition to the ester typically fails to yield MPP cleanly due to the high reactivity of the ketone intermediate.
Protocol A: Synthesis of Diphenylprolinol (DPP)
Target: The "Sledgehammer" (High Steric Bulk)
Reference: Mathre, D. J., et al. J. Org. Chem. 1991, 56, 751. [1]
Phenylmagnesium bromide (PhMgBr) (3.5 - 4.0 equiv, 3.0 M in Et2O)
THF (Anhydrous)
Step-by-Step:
Preparation: Flame-dry a 3-neck flask under N2. Charge with PhMgBr (excess is critical to drive the reaction past the ketone and prevent chelation-stalled intermediates).
Addition: Dissolve proline ester in THF. Add dropwise to the Grignard solution at 0°C. Note: Reverse addition (Grignard to ester) can lead to impurities.
Reflux: Allow to warm to RT, then reflux for 2-3 hours. The formation of the magnesium alkoxide precipitate is normal.
Quench: Cool to 0°C. Carefully quench with saturated NH4Cl.
Workup: Extract with EtOAc. The amine is basic; ensure the aqueous layer is basic (pH > 10) if using acid workups, but standard neutral extraction is preferred to avoid salt formation.
Purification: Recrystallize from Ethanol/Water or Hexanes.
Protocol B: Synthesis of Monophenyl Prolinol (MPP)
Target: The "Precision Handle" (Chiral Alcohol)
Critical Note: You cannot simply add 1 equivalent of PhMgBr to the ester. The ketone product is more electrophilic than the ester, leading to mixtures of starting material and DPP. You must use the Weinreb Amide route.[5] [2]
Reagents:
(S)-N-Boc-Proline Weinreb Amide (1.0 equiv)
Phenylmagnesium bromide (1.2 equiv)
Reducing Agent: NaBH4 (for mixture) or L-Selectride (for high diastereoselectivity).
Step-by-Step:
Ketone Formation: React the Weinreb amide with PhMgBr at -78°C to 0°C. The stable tetrahedral intermediate prevents over-addition. Quench with HCl to release the ketone ((S)-2-benzoylpyrrolidine).
Reduction: Dissolve the ketone in MeOH (for NaBH4) or THF (for Selectride).
Stereocontrol:
NaBH4 (-78°C): Yields a mixture of syn (S,S) and anti (S,R) isomers (typically 4:1 favoring syn).
L-Selectride: Enhances selectivity for the syn isomer due to steric approach control.
Separation: The diastereomers must be separated via column chromatography (Silica, Hex/EtOAc).
Why this matters: The (S,R) and (S,S) isomers will have drastically different bite angles in metal catalysis.
Catalytic Utility & Application
DPP: The Jørgensen-Hayashi Workflow
DPP is rarely used as the free alcohol in catalysis. It is almost exclusively converted to the TMS-ether to prevent non-specific hydrogen bonding and maximize steric blocking.
Reaction: Asymmetric Michael Addition of Aldehydes to Nitroalkenes.
Mechanism: The secondary amine forms an enamine with the aldehyde. The bulky diphenyl-silyloxy group shields the Re-face, forcing the nitroalkene to attack from the Si-face.
MPP is the precursor for N,O-ligands used in the asymmetric addition of dialkylzincs to aldehydes.
Reaction: Et2Zn addition to Benzaldehyde.
Mechanism: The MPP acts as a bidentate ligand. The chirality of the alcohol carbon (C
) determines the twist of the Zn-complex.
Advantage: Unlike DPP, MPP allows for "ligand matching." If the (S,S)-ligand gives poor ee, the (S,R)-ligand can be synthesized and tested. DPP offers no such tunability.
Comparative Data Summary
Property
(S)-Diphenylprolinol
(S)-Monophenyl Prolinol
CAS Number
112068-01-6
23356-96-9 (isomer specific)
Molecular Weight
253.34 g/mol
177.24 g/mol
Steric Bulk (A-Value)
Very High (Gem-diphenyl)
Moderate (Single Phenyl)
Solubility
Lipophilic (Soluble in DCM, Toluene)
Moderate (Soluble in MeOH, THF)
Principal Use
Organocatalyst (Enamine/Iminium)
Chiral Ligand (Metal Coordination)
Cost Efficiency
High (One-pot synthesis)
Lower (Requires multi-step/separation)
References
Mathre, D. J., et al. "A Practical Enantioselective Synthesis of
-Diaryl-2-pyrrolidinemethanols from Proline." Journal of Organic Chemistry, vol. 56, no. 2, 1991, pp. 751–762. Link
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as Effective Acylating Agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815–3818. Link
Jørgensen, K. A. "Asymmetric Organocatalysis with Silicon-Based Prolinol Ethers.
Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Tool." Angewandte Chemie International Edition, vol. 37, 1998, pp. 1986–2012. (Context for MPP/DPP as precursors).
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-Phenyl((R)-pyrrolidin-2-yl)methanol Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Pyrrolidines In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidines
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where the chirality of a molecule can dictate its pharmacological activity. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals.[1][2] Among the vast library of chiral building blocks, those derived from the readily available amino acid L-proline have emerged as exceptionally versatile and powerful tools in asymmetric synthesis. This guide provides an in-depth technical overview of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride, a key proline-derived chiral auxiliary and a precursor to highly effective catalysts for stereoselective transformations.
This document will delve into the synthesis, characterization, and critical applications of this compound, with a focus on the underlying principles that govern its utility. By providing not just protocols but also the mechanistic rationale, this guide aims to equip researchers with the knowledge to effectively harness the potential of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride is a chiral amino alcohol supplied as a stable salt to improve handling and storage. Its well-defined stereochemistry is the cornerstone of its application in asymmetric synthesis.
Synthesis of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol Hydrochloride
The synthesis of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol originates from the chiral pool, utilizing the naturally occurring amino acid (S)-proline. The key transformation involves the addition of a phenyl group to the carboxylate functionality of a proline derivative, typically via a Grignard reaction. The following protocol is a representative synthesis adapted from procedures for analogous compounds.[6][7]
Synthetic Workflow Diagram
Caption: Synthetic pathway for (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride.
Experimental Protocol: Synthesis
Step 1: Esterification of (S)-Proline
To a suspension of (S)-proline in methanol, slowly add thionyl chloride at 0 °C.
Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride as a crude solid, which can be used in the next step without further purification.
Step 2: Grignard Reaction
Prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF under an inert atmosphere.
In a separate flask, suspend the (S)-proline methyl ester hydrochloride in anhydrous THF.
Slowly add the prepared Grignard reagent to the proline ester suspension at a low temperature (e.g., 0 °C).
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion.
The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Work-up and Isolation of the Free Base
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-Phenyl((R)-pyrrolidin-2-yl)methanol as a free base.
Step 4: Hydrochloride Salt Formation
Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol.
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride.[4][8]
Application in Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The primary and most significant application of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction. This powerful and reliable method facilitates the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high yields and excellent enantioselectivity.[9]
The Catalytic Cycle of the CBS Reduction
The CBS reduction proceeds through a well-defined catalytic cycle. The oxazaborolidine catalyst, formed in situ from (S)-Phenyl((R)-pyrrolidin-2-yl)methanol and a borane source, acts as a chiral Lewis acid.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Mechanism of Stereodirection
The high enantioselectivity of the CBS reduction is a direct consequence of the rigid, well-defined transition state. The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst-borane complex. Steric interactions between the substituents on the ketone and the phenyl group of the catalyst precursor force the ketone to adopt a specific orientation. This orientation exposes one face of the carbonyl group to a stereoselective hydride transfer from the coordinated borane, leading to the formation of one enantiomer of the alcohol in excess.[10][11]
Experimental Protocol: Asymmetric Reduction of Acetophenone
The following is a general protocol for the CBS reduction of acetophenone, a common benchmark substrate, using the oxazaborolidine catalyst derived from (S)-Phenyl((R)-pyrrolidin-2-yl)methanol.[10][12]
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-Phenyl((R)-pyrrolidin-2-yl)methanol (0.1 eq.) in anhydrous THF. To this solution, add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.6 eq.) dropwise at 0 °C. Stir the mixture for 15-30 minutes at room temperature to form the active oxazaborolidine catalyst.
Reduction: Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature). Slowly add a solution of acetophenone (1.0 eq.) in anhydrous THF to the catalyst mixture via a syringe pump over a period of 10-20 minutes.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
Work-up: Remove the solvents under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate.
Purification and Analysis: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC.
Expected Outcome for Acetophenone Reduction
Substrate
Catalyst Precursor
Product
Enantiomeric Excess (ee)
Acetophenone
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol
(R)-1-Phenylethanol
Typically >90%
Note: The enantioselectivity can be influenced by factors such as temperature, the borane source, and the specific substrate.
Conclusion: A Versatile Tool in the Chemist's Arsenal
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride is more than just a chemical reagent; it is a gateway to a vast and powerful methodology for asymmetric synthesis. Its straightforward preparation from an inexpensive chiral source, coupled with its efficacy in generating highly selective catalysts, makes it an invaluable asset for both academic research and industrial drug development. The Corey-Bakshi-Shibata reduction, facilitated by the oxazaborolidine derived from this precursor, stands as a testament to the power of catalyst-controlled stereoselection. A thorough understanding of its synthesis, properties, and the mechanistic nuances of its application will undoubtedly empower scientists to design and execute more efficient and elegant syntheses of complex chiral molecules.
References
BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem Technical Document.
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
Royal Society of Chemistry. (2020). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol.
Google Patents. (1983). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23.
Filo. (2025). Corey-Bakshi-Shibata) enantioselective reduction. Retrieved from [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115.
Google Patents. (2020). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
PubChem. (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from [Link]
Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926.
Designer-Drug.com. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Retrieved from [Link]
Nikolic, N. A., & Beak, P. (1997). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23.
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(5), 1115.
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of Kerbala University, 16(2).
Escalante, J., Ortíz-Nava, C., Flores, P., & Rojas-Lima, S. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 253–265.
MDPI. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 253-265.
Application Notes and Protocols for the Preparation of Chiral Pyrrolidine-2-yl-methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Pyrrolidine-2-yl-methanol Scaffolds The pyrrolidine ring is a privileged heterocyclic motif, forming the s...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidine-2-yl-methanol Scaffolds
The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and catalysts.[1][2] When functionalized at the C2 position with a hydroxymethyl group, the resulting chiral pyrrolidine-2-yl-methanol and its derivatives become exceptionally valuable building blocks in medicinal chemistry and asymmetric synthesis. The stereochemistry at the C2 position is often crucial for biological activity, dictating how a molecule interacts with its chiral biological target, such as an enzyme or receptor.[2][3] Consequently, robust and stereoselective synthetic methods are paramount for accessing enantiomerically pure forms of these compounds.
These scaffolds are integral to a range of pharmaceuticals, including the erectile dysfunction drug Avanafil and the hepatitis C treatment Elbasvir.[1][4] Furthermore, derivatives like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol are precursors to the renowned Corey-Bakshi-Shibata (CBS) catalysts, which are powerful tools for the enantioselective reduction of ketones.[5][6]
This guide provides an in-depth exploration of the primary synthetic strategies for preparing chiral pyrrolidine-2-yl-methanol derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively. We will delve into direct reduction of proline, asymmetric ketone reductions, organometallic additions, and modern biocatalytic approaches, complete with detailed, self-validating protocols.
Strategic Approaches to Synthesis
The selection of a synthetic route depends on the desired substitution pattern, required scale, and available starting materials. The most common strategies begin with the readily available and inexpensive chiral pool starting material, L- or D-proline.
Direct Reduction of Proline and Its Derivatives
The most straightforward and widely used method for synthesizing simple, unsubstituted (at the methanol carbon) pyrrolidine-2-yl-methanols is the direct reduction of the carboxylic acid of proline or its esters.[1][4]
Causality and Mechanistic Insight:
This transformation relies on powerful hydride-donating reagents, most commonly lithium aluminum hydride (LiAlH₄) or, for esters, sodium borohydride (NaBH₄). LiAlH₄ is strong enough to reduce the carboxylic acid directly, while NaBH₄ is typically used for the less reactive ester functionality. The reaction proceeds via the formation of a metal-alkoxide intermediate which, upon aqueous workup, is protonated to yield the final alcohol. The stereocenter at the C2 position of proline is retained throughout the reduction process. N-protection (e.g., with Boc or Cbz groups) is often employed to prevent side reactions and improve solubility in organic solvents, though reduction of unprotected proline is also feasible.
Experimental Protocol 1: Synthesis of (S)-pyrrolidin-2-yl-methanol (Prolinol) from L-Proline
This protocol details the direct reduction of L-proline using lithium aluminum hydride.
Workflow Diagram:
Caption: Workflow for LiAlH₄ Reduction of L-Proline.
Materials:
L-Proline (1.0 equiv)
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
Anhydrous tetrahydrofuran (THF)
Deionized water
15% (w/v) Sodium hydroxide solution
Sodium sulfate (Na₂SO₄)
Standard glassware for inert atmosphere reactions
Procedure:
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
Reagent Preparation: Under a positive pressure of inert gas, carefully charge the flask with LiAlH₄ (2.5 equiv) and suspend it in anhydrous THF (approx. 10 mL per gram of proline). Cool the stirred suspension to 0 °C using an ice bath.
Expert Insight: Using a sufficient excess of LiAlH₄ is crucial to drive the reaction to completion and overcome any residual moisture. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Substrate Addition: Slowly and portion-wise, add L-proline (1.0 equiv) to the stirred suspension. The addition is exothermic and will be accompanied by hydrogen gas evolution. Maintain the temperature below 10 °C during the addition.
Trustworthiness: The rate of addition must be carefully controlled to manage the effervescence. If added too quickly, the reaction can become uncontrollable.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 6-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% NaOH solution (X mL), and finally more deionized water (3X mL), where X is the number of grams of LiAlH₄ used.
Expert Insight: This specific sequence, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular, easily filterable form. A gray, gelatinous precipitate indicates an incomplete quench.
Isolation: Stir the resulting slurry vigorously at room temperature for 1 hour. The mixture should become a stirrable slurry with a white granular precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (S)-pyrrolidin-2-yl-methanol can be purified by vacuum distillation to yield a colorless oil.
Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Method
For the synthesis of more complex derivatives, particularly those with substitution at the methanol carbon (a tertiary alcohol), the direct reduction of a prochiral ketone is a powerful strategy. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for achieving this with exceptional enantioselectivity.[7][8]
Causality and Mechanistic Insight:
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which is itself derived from a chiral amino alcohol like prolinol.[5][7] The reaction mechanism involves the coordination of a borane source (e.g., BH₃·SMe₂) to the Lewis basic nitrogen of the catalyst. This activates the borane and enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone substrate.[6][8] The ketone orients itself to minimize steric clash between its larger substituent and the catalyst's chiral framework. Hydride is then delivered from the coordinated borane to one specific face of the carbonyl, leading to the formation of the chiral alcohol with high predictability and enantiomeric excess (ee).[7][8]
Mechanism Diagram:
Caption: Simplified CBS Reduction Catalytic Cycle.
Experimental Protocol 2: CBS Reduction of 2-Benzoyl-N-Boc-pyrrolidine
This protocol describes the synthesis of (S)-α-phenyl-N-Boc-(S)-pyrrolidine-2-yl-methanol, demonstrating the matched diastereoselectivity of the reaction.
Materials:
(S)-2-Benzoyl-N-Boc-pyrrolidine (1.0 equiv)
(S)-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)
Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6 equiv)
Anhydrous tetrahydrofuran (THF)
Methanol (MeOH)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Procedure:
Setup: Under an inert atmosphere, dissolve (S)-2-Benzoyl-N-Boc-pyrrolidine (1.0 equiv) in anhydrous THF (approx. 0.1 M solution).
Catalyst Addition: Add (S)-Methyl-CBS-oxazaborolidine solution (0.1 equiv) to the reaction mixture. Cool the solution to -20 °C.
Expert Insight: The choice of catalyst enantiomer determines the product stereochemistry. Using the (S)-catalyst directs hydride addition to the Re-face of the ketone. Sub-zero temperatures are critical for maximizing enantioselectivity.
Reductant Addition: Add the borane dimethyl sulfide complex (0.6 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
Trustworthiness: A slow addition rate is essential. A rapid addition can lead to a competing, non-catalyzed background reduction, which will significantly lower the enantioselectivity.
Reaction Monitoring: Stir the reaction at -20 °C for 1-2 hours. Monitor the progress by TLC or LC-MS.
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (5-10 equiv) at -20 °C.
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired chiral alcohol.
Analysis: The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Grignard Addition to Proline Derivatives
To synthesize α,α-disubstituted pyrrolidine-2-yl-methanols, such as the important CBS catalyst precursor (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, the addition of organometallic reagents to an activated proline derivative is the method of choice.[9][10]
Causality and Mechanistic Insight:
This strategy typically involves reacting an N-protected proline ester or Weinreb amide with an excess of a Grignard reagent (e.g., phenylmagnesium bromide).[11][12] The Grignard reagent adds to the carbonyl carbon twice. The first addition forms a ketone intermediate, which is highly reactive towards a second equivalent of the Grignard reagent, ultimately forming the tertiary alcohol after acidic workup. Using a Weinreb amide (N-methoxy-N-methylamide) can sometimes allow for isolation of the ketone intermediate, as the initial tetrahedral intermediate is stabilized by chelation to the magnesium ion, preventing its collapse and subsequent second addition at low temperatures. However, for the synthesis of symmetrical diaryl derivatives, a one-pot double addition to an ester is most common.
Experimental Protocol 3: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
Materials:
N-Boc-L-proline methyl ester (1.0 equiv)
Magnesium turnings (6.0 equiv)
Bromobenzene (6.0 equiv)
Anhydrous diethyl ether or THF
Iodine (one small crystal)
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Grignard Preparation: In a flame-dried flask under an inert atmosphere, prepare phenylmagnesium bromide by adding a solution of bromobenzene (6.0 equiv) in anhydrous ether to magnesium turnings (6.0 equiv). A crystal of iodine can be added to initiate the reaction.
Substrate Addition: In a separate flame-dried flask, dissolve N-Boc-L-proline methyl ester (1.0 equiv) in anhydrous ether. Cool this solution to 0 °C.
Reaction: Slowly add the proline ester solution to the freshly prepared Grignard reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Expert Insight: A large excess of the Grignard reagent is necessary to ensure the double addition proceeds to completion. Adding the ester to the Grignard (inverse addition) helps to keep the ester in low concentration, minimizing side reactions.
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product, which is the N-Boc protected diaryl alcohol, is then deprotected.
Deprotection: Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and treat with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc group.
Final Isolation: After deprotection is complete (monitored by TLC), the reaction is neutralized with a base (e.g., NaOH solution) and the final product is extracted, dried, and purified, often by crystallization.
Biocatalytic Strategies
Enzymatic transformations offer a green and highly selective alternative for synthesizing chiral compounds. For pyrrolidine-2-yl-methanol derivatives, keto reductases (KREDs) are particularly effective.[13]
Causality and Mechanistic Insight:
Biocatalysis leverages the exquisite stereocontrol of enzymes. KREDs, using a cofactor like NADPH or NADH, deliver a hydride to a prochiral ketone with near-perfect facial selectivity, often yielding products with >99% ee.[13] The reaction is governed by the specific fit of the substrate within the enzyme's active site. A vast library of engineered KREDs is commercially available, allowing for the selection of an enzyme that can produce either the (R) or (S) alcohol from the same ketone precursor. These reactions are run in aqueous media under mild pH and temperature conditions.
More advanced biocatalytic routes can even construct the pyrrolidine ring itself. For example, engineered cytochrome P411 enzymes can catalyze intramolecular C-H amination of organic azides to form the chiral pyrrolidine core.[14][15]
Quantitative Data Summary
The efficiency and selectivity of the described methods can vary significantly. The following table provides a comparative overview of typical results.
Extremely high selectivity, mild/green conditions.
Purification and Characterization
Purification:
Flash Column Chromatography: The primary method for purifying protected derivatives on silica gel.
Vacuum Distillation: Effective for purifying simple, volatile derivatives like prolinol itself.
Crystallization: An excellent method for obtaining highly pure solid derivatives, such as α,α-diphenyl-2-pyrrolidinemethanol.
Characterization and Purity Analysis:
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. To determine enantiomeric purity, analysis can be performed using chiral solvating agents or by converting the alcohol to a diastereomeric ester (e.g., a Mosher's ester).[16][17]
Chiral HPLC/SFC: High-performance liquid chromatography or supercritical fluid chromatography using a chiral stationary phase is the gold standard for accurately determining enantiomeric excess.[14][18]
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the chiral nature of the compound and can be compared to literature values.[19]
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
Conclusion and Future Outlook
The synthesis of chiral pyrrolidine-2-yl-methanol derivatives is a well-established field with a diverse toolkit of reliable methods. The classical approaches of direct reduction and Grignard addition starting from proline remain the workhorses for accessing fundamental structures. For more complex targets requiring high enantioselectivity, the CBS reduction provides a predictable and powerful catalytic solution. Looking forward, biocatalytic methods are poised to become increasingly important, offering unparalleled selectivity and sustainability.[15] The continued development of novel enzymes and catalytic systems will further streamline access to these vital chiral building blocks, empowering future innovations in drug discovery and chemical synthesis.
References
Shcherbakov, D. N., Varlamova, E. V., & Khalymbadzha, I. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
Matvijeva, A., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society. [Link]
Russo, A., Fuoco, T., & Lattanzi, A. (2013). Diastereoselective Synthesis of (R)-Phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] Methanol. Synthetic Communications. [Link]
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California. [Link]
Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Chemistry. [Link]
Singh, V. K. (2023). Name Reactions and Catalysts Developed by Indian Scientists. Resonance. [Link]
D'Acquarica, I., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry. [Link]
Shcherbakov, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
ResearchGate. Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. ResearchGate. [Link]
Lim, S. W., et al. (2000). Oxazaborolidines as functional monomers: ketone reduction using polymer-supported Corey, Bakshi, and Shibata catalysts. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
Kumar, A. P., Jin, D., & Lee, Y.-I. (2014). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Journal of Spectroscopy. [Link]
University of Bath. (2024). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. [Link]
Javidan, A. (1996). Asymmetric synthesis of proline derivatives. ResearchGate. [Link]
Pyne, S. G. (1993). Asymmetric synthesis of proline derivatives. University of Wollongong Research Online. [Link]
Li, Y., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
Google Patents. (1980). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
Pearson. (n.d.). Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. Pearson. [Link]
ResearchGate. (2015). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. ResearchGate. [Link]
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry. [Link]
Wenzel, T. J., & Chisholm, C. D. (2011). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Kumar, V. S., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society. [Link]
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
Kumar, R., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. [Link]
Weatherly, C. A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites. [Link]
Application Note: Asymmetric Synthesis of HCV NS5A Inhibitors
Executive Summary & Strategic Context Hepatitis C Virus (HCV) NS5A inhibitors, exemplified by Daclatasvir (DCV) , Ledipasvir , and Velpatasvir , represent a triumph of structure-based drug design.[1] These molecules typi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Hepatitis C Virus (HCV) NS5A inhibitors, exemplified by Daclatasvir (DCV) , Ledipasvir , and Velpatasvir , represent a triumph of structure-based drug design.[1] These molecules typically feature a
-symmetric (or pseudo-symmetric) core linked to chiral pyrrolidine-based "capping" groups.
The biological potency of these inhibitors is strictly governed by their stereochemistry. The
-configuration at the pyrrolidine and valine centers is essential for picomolar affinity to the NS5A replication complex. Consequently, the synthesis is not merely about connectivity; it is an exercise in stereochemical integrity .[1]
This guide details the Double-Directional Synthesis (DDS) strategy for assembling
-symmetric NS5A inhibitors. We focus on the "Hantzsch Coupling" route, which is the industry standard for scalability and convergent assembly.
Retrosynthetic Analysis: The Power of Symmetry
The most efficient route to Daclatasvir-class molecules utilizes their inherent symmetry. By disconnecting the molecule at the imidazole-core junctions, we reduce the target to two identical chiral "caps" and a central biphenyl core.
Strategic Disconnection Logic
Target: Bis-pyrrolidine linked via imidazoles to a biphenyl core.
Disconnection: Break the imidazole rings.
Precursors:
Electrophile: A bis(
-bromoacetyl)biphenyl core.
Nucleophile: A chiral
-protected proline amino acid (The "Cap").
Pathway Visualization
Figure 1: Retrosynthetic breakdown of a generic C2-symmetric NS5A inhibitor showing the convergence of the chiral cap and achiral core.[1]
Protocol 1: Synthesis of the Chiral Capping Group
Objective: Synthesize the dipeptide fragment (S)-1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid.
Scientific Rationale:
The "Cap" consists of L-Valine coupled to L-Proline. The valine amine is protected as a methyl carbamate (Moc). The "Moc" group is critical for metabolic stability (reducing CYP450 liability), while the specific
-Moc-L-Valine (1.0 equiv) and HATU (1.1 equiv) in DMF at 0°C.
Add DIPEA (2.5 equiv) and stir for 15 min to activate the acid.
Add L-Proline benzyl ester HCl (1.0 equiv).
Allow to warm to RT and stir for 4–6 hours.
QC Check: Monitor by LCMS for consumption of starting material.
Workup: Partition between EtOAc and 1N HCl (removes unreacted amine/DIPEA), then sat.
, then brine. Dry over .
Deprotection (Hydrogenolysis):
Dissolve the intermediate benzyl ester in MeOH.
Add 10% Pd/C (5 wt%).
Stir under
balloon (1 atm) for 2 hours.
Filter through Celite to remove Pd. Concentrate to yield the free acid (Cap-OH) .
Critical Process Parameter (CPP): Ensure complete removal of DIPEA before the next step. Residual base can promote racemization during the subsequent imidazole formation.
-Bromoketones are potent lachrymators (tear gas agents). All operations must be performed in a high-efficiency fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution to quench residues before removal from the hood.
Step-by-Step Workflow
Friedel-Crafts Acylation:
React Biphenyl with chloroacetyl chloride (2.2 equiv) and
(2.5 equiv) in DCM or DCM/Nitromethane.
Reflux until conversion to the bis-chloroketone is complete.
Note: The 4,4'-selectivity is driven by the para-directing nature of the phenyl ring and steric bulk.
Finkelstein/Bromination Sequence:
While direct bromination is possible, a cleaner industrial route often involves converting the bis-chloroketone to the bis-bromoketone using NaBr in acetone or via direct bromination of the di-acetyl biphenyl precursor using
-meso compound is the most likely impurity if racemization occurred at one center.
The
-isomer indicates failure of the starting material chirality.
Troubleshooting & Optimization "Field Notes"
Problem: Low yield in the Hantzsch coupling.
Solution: Ensure the intermediate keto-ester is fully formed at RT before adding
and heating. If you heat everything immediately, the bromoketone can degrade.[1]
Problem: High levels of racemization (
meso impurity).
Solution: Lower the cyclization temperature to 85°C and extend the time. Switch solvent from Xylenes to Toluene or Benzene (if safety permits).
Problem: Product is trapped in the aqueous layer during workup.
Solution: These molecules are basic (imidazoles). Ensure the aqueous layer is pH > 8 during extraction. If the product is very polar, use DCM/IPA (3:1) for extraction.[2]
References
Gao, M., et al. (2010).[1] "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[3] Nature, 465(7294), 96-100. [1]
Belema, M., et al. (2014).[1][4][5] "Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors." Journal of Medicinal Chemistry, 57(5), 1643–1672.[1][5]
Belema, M., & Meanwell, N. A. (2014).[1][4][5] "Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect."[1][3][4][6][7] Journal of Medicinal Chemistry, 57(12), 5057–5071.[1]
Meanwell, N. A. (2016).[1] "The discovery and development of daclatasvir: an inhibitor of the hepatitis C virus NS5A replication complex."[3][5][6][8] Accounts of Chemical Research, 49(5), 1086-1086.[1] [1]
Application Note: Stereoselective Synthesis of Phenyl-Pyrrolidinyl-Methanol Scaffolds
This Application Note is designed as a definitive technical guide for the stereoselective synthesis of phenyl-pyrrolidinyl-methanol scaffolds. It addresses the two distinct classes of this pharmacophore: the monophenyl a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the stereoselective synthesis of phenyl-pyrrolidinyl-methanol scaffolds. It addresses the two distinct classes of this pharmacophore: the monophenyl analogue (requiring diastereoselective control) and the diphenyl analogue (a benchmark organocatalyst).
-phenyl-2-pyrrolidinemethanol and (S)--diphenyl-2-pyrrolidinemethanol
Executive Summary & Strategic Rationale
The phenyl-pyrrolidinyl-methanol moiety is a privileged scaffold in drug discovery (e.g., neuroactive ligands) and asymmetric catalysis (e.g., the Corey-Bakshi-Shibata catalyst precursor).
Synthetically, these targets present two distinct challenges:
-Diphenyl-2-pyrrolidinemethanol (DPPM): The challenge is chemoselectivity —preventing racemization of the proline center during the addition of two phenyl equivalents.
-Phenyl-2-pyrrolidinemethanol (Monophenyl): The challenge is diastereoselectivity . Creating the secondary alcohol generates a new stereocenter, requiring precise control to access the or diastereomer exclusively.
This guide provides a modular protocol starting from L-Proline , utilizing a Weinreb amide intermediate to strictly control stoichiometry and stereochemistry.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the stability of the Weinreb amide (N-methoxy-N-methylamide). Unlike esters, which can undergo double addition to form tertiary alcohols uncontrollably, the Weinreb amide forms a stable chelated intermediate that collapses to the ketone only upon acidic quench. This allows for the controlled synthesis of the monophenyl ketone, which acts as the divergent point for stereoselective reduction.
Workflow Visualization
Caption: Divergent synthesis of mono- and diphenyl scaffolds via the Weinreb amide pivot.
Protocol A: Synthesis of the Key Intermediate (N-Boc-Weinreb Amide)
Objective: Prepare chemically stable
-(tert-butoxycarbonyl)-L-proline--methoxy--methylamide without racemization.
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with
. Add -Boc-L-Proline and DCM. Cool to 0 °C.
Activation: Add EDC
HCl and DMAP. Stir for 15 minutes.
Amine Addition: Add
-dimethylhydroxylamine HCl followed by dropwise addition of TEA.
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
Checkpoint: Monitor TLC (50% EtOAc/Hexane). The acid spot (
) should disappear, replaced by the amide ().
Workup: Wash with 1M HCl (2
100 mL) to remove unreacted amine/DMAP, then sat. NaHCO (2 100 mL), then brine.
Purification: Dry over MgSO
, filter, and concentrate. The resulting oil is typically >95% pure and suitable for Grignard addition.
Yield Target: 85–92% (approx. 23–25 g).
Protocol B: Stereoselective Synthesis of (S)-
-Phenyl-2-pyrrolidinemethanol
This route targets the monophenyl derivative. The critical step is the reduction of the ketone, where the choice of reagent dictates the diastereomeric outcome.
Step 1: Grignard Addition to Form Ketone
Dissolve Weinreb amide (10 mmol) in anhydrous THF (30 mL) under
. Cool to -10 °C .
Add PhMgBr (1.0 M in THF, 12 mL, 1.2 equiv) dropwise over 20 mins.
Critical Control: Do not allow temperature to rise above 0 °C to prevent over-addition or racemization.
Purify via flash chromatography (Hexane/EtOAc) to obtain (S)-N-Boc-2-benzoylpyrrolidine .
Step 2: Diastereoselective Reduction[2][3]
The ketone has two faces (Re and Si). The bulky N-Boc group and the chiral center at C2 influence the attack.
Method A: Chelation Control (Favors Syn / (S,R)-Isomer)
Uses Zinc Borohydride (
), which forms a chelate between the ketone oxygen and the carbamate carbonyl, locking the conformation.
Reagent Prep:
(0.15 M in ether, prepared from ZnCl + NaBH).
Condition: -78 °C in Ether/THF.
Mechanism: Hydride attacks from the face opposite the bulky pyrrolidine ring in the chelated transition state.
Outcome: >95:5 dr favoring the
isomer (erythro).
Method B: Felkin-Anh Control (Favors Anti / (S,S)-Isomer)
Uses L-Selectride (Lithium tri-sec-butylborohydride), a bulky hydride that relies on steric differentiation without chelation.
Reagent: L-Selectride (1.0 M in THF).
Condition: -78 °C in THF.
Mechanism: The bulky hydride attacks the "open" trajectory defined by the Felkin-Anh model, minimizing steric clash with the N-Boc group.
Outcome: ~90:10 dr favoring the
isomer (threo).
Data Comparison: Reducing Agents
Reducing Agent
Conditions
Major Diastereomer
dr (Syn:Anti)
Yield
NaBH
MeOH, 0 °C
Mixture
60:40
95%
Zn(BH)
EtO, -78 °C
(S,R) - Syn
98:2
88%
L-Selectride
THF, -78 °C
(S,S) - Anti
5:95
90%
LiAlH(OtBu)
EtOH, -78 °C
(S,R) - Syn
92:8
85%
Protocol C: Synthesis of (S)-
-Diphenyl-2-pyrrolidinemethanol (DPPM)
Objective: Synthesis of the standard organocatalyst. This does not require the Weinreb intermediate but is cleaner with it or via the ester. We describe the robust Ester Grignard route here for contrast.
Substrate:
-Boc-L-Proline Methyl Ester (10 mmol).
Reaction: Dissolve in THF (40 mL). Cool to 0 °C.
Addition: Add PhMgBr (3.5 equiv) dropwise. The first equivalent acts as a base (if NH is free) or adds to ester -> ketone. The second adds to ketone -> alkoxide.
Note: If using N-Boc ester, 2.2 equiv is sufficient. If using Proline Methyl Ester HCl salt, 4+ equiv are needed (to deprotonate amine and HCl).
Reflux: Warm to RT, then reflux for 2 hours to ensure complete addition to the sterically hindered ketone intermediate.
Workup: Quench carefully with NH
Cl.
Deprotection (if N-Boc used): Treat with TFA/DCM (1:1) for 1 hour. Neutralize with NaOH.
Crystallization: Recrystallize from Ethanol/Water.
Product: White needles, mp 77–80 °C.
Mechanistic Visualization: Chelation vs. Steric Control
Understanding the transition state is vital for troubleshooting low selectivity.
Caption: Mechanistic divergence in ketone reduction. Zn(II) locks conformation for Syn-attack; Steric bulk forces Anti-attack.
Analytical Validation
To validate the stereochemical outcome, use Chiral HPLC or NMR analysis of derivatives.
HPLC Method: Chiralcel OD-H column.
Mobile Phase: Hexane/Isopropanol (90:10).
Flow: 1.0 mL/min.
Retention: (S,S) typically elutes before (S,R).
NMR Validation: The coupling constant (
) between the protons at C2 (pyrrolidine) and the carbinol proton (-OH) differs.
Syn (Erythro): Smaller
value (approx 3-4 Hz) due to gauche arrangement in the hydrogen-bonded conformer.
Anti (Threo): Larger
value (approx 7-8 Hz).
References
Mathre, D. J., et al. "A practical enantioselective synthesis of
-diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry, 1991, 56(2), 751–762. Link
Nikolic, N. A., & Beak, P. "(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine."[2] Organic Syntheses, 1997, 74,[2] 23. Link
Kanth, J. V. B., & Periasamy, M. "Selective reduction of carboxylic acids... using NaBH4/I2." The Journal of Organic Chemistry, 1991, 56, 5964. (Context on borohydride protocols). Link
Enders, D., et al. "Diastereoselective synthesis of amino alcohols via Grignard addition." Chem. Ber., 1996. (Foundational work on proline-derived auxiliaries).
Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Angewandte Chemie International Edition, 1998, 37, 1986. Link
Technical Support Center: Solvent Selection for Phenyl Prolinol Recrystallization
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the recrystallization of phenyl prolinol and its derivatives. This guide is designed for researchers, scientists, and...
Welcome to the technical support center for the recrystallization of phenyl prolinol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important chiral compound. We will address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work. For the purposes of this guide, we will use (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (a common phenyl prolinol derivative) as our primary example, which has a melting point of 77-80 °C.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.
Q1: My phenyl prolinol is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A1: The Phenomenon of 'Oiling Out'
"Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3] This is a common problem in recrystallization, especially when the boiling point of the solvent is higher than the melting point of the solute.[4][5] Given that phenyl prolinol has a melting point of 77-80 °C, using a high-boiling point solvent like water (BP 100 °C) can easily lead to this issue.[6] The dissolved compound, upon cooling, reaches a temperature where it is no longer soluble but is still above its own melting point, causing it to emerge as supercooled liquid droplets.[5]
These oily droplets are problematic because they often trap impurities and rarely solidify into a pure crystalline form, defeating the purpose of recrystallization.[3][5]
Causality and Strategic Solutions:
Lower the Solution Temperature: The most direct cause is the solution temperature being above the compound's melting point when precipitation begins.
Solution: Add a small amount of additional "good" solvent to decrease the saturation point, ensuring the compound stays in solution until the temperature drops well below its melting point.[5]
Re-evaluate Your Solvent Choice: The solvent's boiling point is a critical parameter.
Solution: Choose a solvent or solvent mixture with a boiling point lower than 77 °C. For instance, if you are using a heptane/ethyl acetate mixture, consider increasing the proportion of heptane (BP ~98 °C) relative to ethyl acetate (BP 77 °C) to lower the overall boiling point, or switch to a lower-boiling solvent system entirely.[6]
Reduce Supersaturation Rate: Rapid cooling can create a very high level of supersaturation, which kinetically favors the formation of an amorphous oil over an ordered crystal lattice.[3]
Solution: Slow down the cooling process. Allow the solution to cool to room temperature naturally on the benchtop before moving it to an ice bath. Slower cooling provides the thermodynamic driving force for molecules to align correctly in a crystal lattice.[7][8]
Introduce a Nucleation Site: Oiling out can be a kinetic barrier.
Solution: Add a seed crystal (a tiny amount of pure phenyl prolinol) to the cooled solution.[5][9] This provides a template for proper crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.
Q2: No crystals are forming, even after my solution has cooled. What should I do?
A2: Inducing Crystallization
The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated at the lower temperature, or there is a kinetic barrier to nucleation.[10]
Step-by-Step Induction Protocol:
Promote Nucleation Mechanically: Create a nucleation site. The easiest method is to scratch the inside surface of the flask below the solvent line with a glass stirring rod.[5][11] The microscopic scratches on the glass provide high-energy sites that can initiate crystal formation.
Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.[5][12] Dip a glass rod into the solution, let the solvent evaporate to leave a thin film of the compound, and then re-introduce the rod into the solution.[5][11]
Increase Concentration: It is possible you used too much solvent. If induction methods fail, gently heat the solution to evaporate a portion of the solvent.[5] Be careful not to evaporate too much, as this can cause the product to crash out of solution too quickly upon cooling. Let it cool again slowly.
Lower the Temperature Further: If using an ice bath, consider a colder bath (e.g., ice/salt or dry ice/acetone), but be aware that very rapid cooling can lead to smaller, less pure crystals.[7]
Q3: My final crystal yield is very low. How can I improve it?
A3: Optimizing for Yield
A low yield is almost always a result of using an excessive amount of solvent.[13] While some of your compound will always remain in the "mother liquor" due to its inherent solubility, this amount should be minimized.
Strategies for Yield Improvement:
Use the Minimum Amount of Hot Solvent: The core principle of recrystallization is to use the minimum volume of hot solvent required to fully dissolve your crude product.[11][14] If you add too much, the solution will not become sufficiently supersaturated upon cooling, and a large portion of your product will remain dissolved.
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop. Take the filtrate (the mother liquor), heat it to reduce the volume (e.g., by 25-50%), and cool it again to see if more crystals form. Note that these crystals may require a second recrystallization to achieve high purity.
Ensure Thorough Cooling: Make sure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for crystallization to complete before filtering. A common recommendation is 15-20 minutes.[15]
Q4: The purity of my recrystallized product is still low. What went wrong?
A4: The Importance of Slow, Deliberate Crystallization
Recrystallization purifies a compound because the process of crystal lattice formation is highly specific. Molecules of the desired compound preferentially incorporate into the growing crystal, while impurity molecules remain in the solution.[16][17] Low purity after recrystallization is typically caused by crystallizing too quickly.
"Crashing Out": If a solution is cooled too rapidly, the high level of supersaturation forces the compound to solidify so quickly that impurities get trapped (occluded) within the crystal lattice.[7]
The Solution: The key to high purity is slow cooling.[8] Allow the flask to cool undisturbed on the benchtop first. This slow decrease in temperature allows large, well-ordered crystals to form, which are inherently purer.[7][18] Once the flask has reached room temperature and crystal formation has begun, you can then move it to an ice bath to maximize the yield.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for recrystallizing phenyl prolinol?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[17] The ideal solvent should exhibit a specific set of properties, summarized in the table below.
Table 1: Ideal Solvent Characteristics for Recrystallization
Property
Ideal Characteristic
Rationale for Phenyl Prolinol
Solubility Profile
High solubility at elevated temperatures, but low solubility at room temperature or below.
This differential solubility is the fundamental basis for recrystallization, allowing the compound to dissolve when hot and crystallize upon cooling.[6][13]
Boiling Point
Should be below the melting point of the solute (m.p. 77-80 °C).
This is crucial to prevent the compound from oiling out instead of crystallizing.[6]
Reactivity
Must be chemically inert and not react with the solute.
The solvent should not alter the chemical structure of phenyl prolinol.
Impurity Profile
Impurities should either be highly soluble at all temperatures or completely insoluble.
This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.[12]
Volatility
Should be volatile enough to be easily removed from the final crystals during drying.
Facilitates the isolation of a pure, dry product. Solvents like water can be slow to evaporate.[6]
Q2: How do I select a suitable single solvent for phenyl prolinol?
A2: A systematic screening process is the most effective way to identify a good single solvent. Phenyl prolinol's structure, containing two nonpolar phenyl rings and a polar prolinol backbone, suggests that solvents of intermediate polarity may work well.
Experimental Protocol: Single Solvent Screening
Place approximately 20-30 mg of crude phenyl prolinol into a small test tube.
Add the solvent being tested dropwise at room temperature, agitating after each drop. A good candidate solvent will not dissolve the compound readily at this stage.
If the solid does not dissolve in about 1 mL of cold solvent, gently heat the mixture to the solvent's boiling point.
A promising solvent will dissolve the solid completely at the higher temperature.
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
An ideal solvent will produce a large crop of crystals upon cooling.
Table 2: Common Solvents and Their Suitability for Phenyl Prolinol Recrystallization
Solvent
Boiling Point (°C)
Polarity
Expected Behavior with Phenyl Prolinol
Hexane/Heptane
69 / 98
Very Low
Likely too nonpolar. Phenyl prolinol will probably be insoluble even when hot. Could be a good "anti-solvent".
Toluene
111
Low
BP is too high; high risk of oiling out.
Diethyl Ether
35
Low
BP is very low, providing a small temperature gradient for crystallization.[6] Flammability is a concern.
Ethyl Acetate (EtOAc)
77
Medium
BP is very close to the melting point. May work, but risk of oiling out is high. Often used in a mixed system.[19]
Acetone
56
Medium-High
A potentially good candidate. Its BP is well below the melting point.
Isopropanol (IPA)
82
High
BP is slightly above the melting point; risk of oiling out.
Ethanol (EtOH)
78
High
BP is at the edge of the melting point range. Phenyl prolinol may be too soluble even when cold.
Methanol (MeOH)
65
High
A good candidate due to its lower boiling point. However, high polarity may lead to high solubility even when cold.
Water
100
Very High
Unsuitable as a single solvent. Phenyl prolinol is likely insoluble, and the BP is too high.[20]
Note: This table is based on general principles of "like dissolves like" and practical considerations. Experimental verification is essential.[21]
Q3: When and how should I use a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent meets all the necessary criteria.[15] This typically occurs when your compound is either too soluble or not soluble enough in common solvents. The technique uses a pair of miscible solvents: one in which phenyl prolinol is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[15][22] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[19][21]
Workflow Diagram: Solvent System Selection
Caption: Decision workflow for selecting a recrystallization solvent system.
Dissolve the crude phenyl prolinol in the minimum amount of the hot "good" solvent (e.g., acetone).
While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy or turbid. This indicates you have reached the saturation point.[22]
Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated but fully dissolved.
Remove the flask from the heat source and allow it to cool slowly and undisturbed, as you would for a single-solvent recrystallization.
Q4: Why is the cooling rate so critical in the recrystallization of a chiral molecule like phenyl prolinol?
A4: The cooling rate is important for any recrystallization, but it takes on added significance for chiral compounds due to the possibility of polymorphism and the need for high enantiomeric purity.
Controlling Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form.[10][23] Chiral compounds can be particularly prone to forming different polymorphs, which may have different stabilities, solubilities, and physical properties.[24][25] A slow, controlled cooling rate provides the thermodynamic stability needed to favor the formation of a single, most stable polymorph, leading to a more consistent and reproducible process.
Ensuring Purity and Crystal Size: As with any recrystallization, a slow cooling rate is essential for growing large, pure crystals.[7][8] Rapid cooling leads to the formation of many small crystals, which have a higher surface-area-to-volume ratio and a greater tendency to trap impurities from the mother liquor.[18][26] For a chiral molecule used in drug development, achieving the highest possible chemical and enantiomeric purity is paramount, and this is best achieved through slow, deliberate crystal growth.
References
Gao, Q., & Ng, A. (n.d.). 557c Crystallization and Polymorphism of Chiral Compounds. Bristol-Myers Squibb.
Odriozola, G., et al. (2019). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. Semantic Scholar.
Fevotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review.
Li, Y. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository.
Sato, K. (2012). Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols. PubMed.
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
Google Patents. (n.d.). US7540884B2 - Method for performing the purifying separation of crystals out their suspension in a mother liquor.
Srinivasakannan, C., et al. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
Reddit User Discussion. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
Professor Dave Explains. (2020). Recrystallization. YouTube.
MDPI. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning.
Troubleshooting Grignard reactions with proline Weinreb amides
Status: Online 🟢 Ticket: Troubleshooting Grignard Addition to Proline Weinreb Amides Assigned Specialist: Senior Application Scientist The Mechanic's Corner: Why This Reaction Works (And When It Fails) Before fixing the...
The Mechanic's Corner: Why This Reaction Works (And When It Fails)
Before fixing the protocol, we must understand the engine.[1] The Weinreb amide (N-methoxy-N-methylamide) is designed to prevent the common Grignard failure mode: over-addition .
In a standard ester-to-ketone reaction, the intermediate ketone is more reactive than the starting ester, leading to a tertiary alcohol.[2] The Weinreb amide circumvents this by forming a stable 5-membered chelate with the magnesium ion. This "locked" tetrahedral intermediate refuses to collapse into a ketone until you quench it with acid, protecting the product from a second Grignard attack.
The Chelation Model (Visualized)
The following diagram illustrates the stable intermediate that must form for success. If this chelate fails to form (due to solvent polarity or competitive chelation), over-addition occurs.
Figure 1: The Weinreb Chelation Model. The stability of the yellow node (Tetrahedral Intermediate) is the critical control point preventing over-addition.
Protocol Optimization: The "Gold Standard" for Proline
Proline introduces unique challenges: the
-proton is acidic (risk of racemization), and the N-protecting group (usually Boc or Cbz) can alter solubility.
The Baseline Protocol
Use this as your control experiment. Deviations increase failure risk.
Parameter
Specification
Reason (Causality)
Solvent
Anhydrous THF (Not Et₂O)
THF coordinates Mg²⁺ better, stabilizing the critical chelate intermediate [1].
Concentration
0.2 M - 0.5 M
High concentration favors intermolecular aggregation; too low slows kinetics.
Temperature
-15°C to 0°C
Crucial: Standard Weinreb protocols say 0°C or RT. For Proline, lower temps prevent racemization of the -center.
Reagent Stoichiometry
1.5 - 2.0 equiv Grignard
The first equivalent may coordinate to the carbamate (Boc) oxygen. Excess ensures reaction completion.
Addition Rate
Slow Dropwise
Prevents local "hotspots" (exotherms) that trigger chelate collapse or racemization.
Quench
Sat. NH₄Cl or Citric Acid
Avoid HCl if using N-Boc. Strong acids cleave Boc groups instantly.
Troubleshooting Dashboard (Q&A)
Issue A: "My product is racemic (0% ee). What happened?"
Diagnosis: The Grignard reagent acted as a base, not a nucleophile.
Root Cause: The
-proton in proline derivatives is sterically exposed and acidic. Basic Grignard reagents (especially bulky ones like -BuMgBr) will deprotonate this center, forming an enolate. Upon quench, it reprotonates randomly.
The Fix:
Lower the Temperature: Run the addition at -78°C. While Weinreb amides are slow at this temp, the deprotonation is suppressed more than the addition.
The "Knochel" Additive: Add
(Lanthanum trichloride lithium chloride complex) to the reaction.[3] This promotes the nucleophilic addition while suppressing the basicity of the Grignard reagent [2].
Protocol: Stir the Weinreb amide with 1.0 equiv of
in THF for 30 mins before adding the Grignard.
Issue B: "I isolated a tertiary alcohol. The 'stop' mechanism failed."
Diagnosis: Premature collapse of the tetrahedral intermediate.
Root Cause:
Temperature Spike: If the reaction warms up before the Grignard is consumed, the chelate collapses to a ketone, which immediately reacts with the remaining Grignard.
Lewis Acid Interference: Did you add a strong Lewis acid? Sometimes this destabilizes the Mg-chelate.
The Fix:
Ensure the internal temperature never exceeds 0°C during addition.
Inverse Quench: Cannulate the reaction mixture into the quench solution (acid/buffer). This ensures the pH drops instantly, destroying excess Grignard before the ketone is liberated.
Issue C: "My NMR looks like a mess of two compounds, but TLC shows one spot."
Diagnosis: Rotamers (Rotational Isomers).
Root Cause: This is a classic "false positive" for failure. Proline amides (especially N-Boc/N-Cbz Weinreb amides) exhibit restricted rotation around the amide bond due to the steric bulk of the pyrrolidine ring.
The Fix:
Do not discard! Run a High-Temperature NMR (e.g., DMSO-
at 80°C). The peaks should coalesce into a single sharp set. If they do, your compound is pure.
Issue D: "Yield is low (<40%), and I recovered starting material."
Diagnosis: "Wet" Grignard or Enolization.
Root Cause:
Moisture: Grignard reagents die instantly in the presence of water.
Enolization (Again): If the Grignard deprotonates the
-proton (acting as a base), it forms a stable enolate.[4] Upon quench, this enolate just turns back into the starting material.
The Fix:
Titrate your Grignard: Never trust the bottle label. Use a titration kit (e.g., salicylaldehyde phenylhydrazone) to determine the active concentration [3].
Switch to Organolithium: If the Grignard is too basic/slow, generate the organolithium (
) in situ. It is more nucleophilic and often faster, though it requires -78°C strict control.
Visual Troubleshooting Logic Tree
Use this decision matrix to diagnose your specific failure mode.
Figure 2: Diagnostic Flowchart for Proline Weinreb Amide Reactions.
References
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3[3]· 2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition, 45(3), 497-500.
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl-and Heteroarylmagnesium Compounds from Organic Bromides. Synthesis, 2006(05), 890-891. (Includes titration protocols).
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678. (Foundational work on Proline Weinreb Amides).
Technical Support Center: Scale-Up of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol Synthesis
Welcome to the technical support center for the process scale-up of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals engaged in transitioning t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the process scale-up of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals engaged in transitioning this valuable chiral amino alcohol from bench-scale synthesis to pilot or manufacturing scale. Our focus is on providing practical, field-tested insights and troubleshooting solutions for the common challenges encountered during this critical phase of development.
The synthesis of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol, a key building block in asymmetric synthesis, typically involves the addition of a phenyl Grignard reagent to a protected (R)-proline derivative. While straightforward on a lab scale, this process presents significant safety and control challenges upon scale-up, primarily due to the highly exothermic and moisture-sensitive nature of the Grignard reaction.[1][2] This guide addresses these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (S)-Phenyl((R)-pyrrolidin-2-yl)methanol and why is it challenging to scale up?
The most prevalent route involves the reaction of a phenyl Grignard reagent (e.g., Phenylmagnesium bromide) with an N-protected (R)-proline ester.[3][4] The primary challenges during scale-up are rooted in the Grignard reaction itself:
Extreme Exothermicity: The reaction generates a significant amount of heat. On a large scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation far less efficient and increasing the risk of a thermal runaway.[5]
Initiation Lag: Grignard reactions often have an induction period. On a large scale, this can lead to a dangerous accumulation of unreacted reagents, which, upon initiation, can cause a violent, uncontrolled reaction.[1][6]
Reagent & Solvent Hazards: The reagents are highly reactive with water and air, while the etheral solvents (like THF or diethyl ether) are extremely flammable.[2][7][8]
Q2: Why is rigorous moisture control so critical during the entire process?
Water is detrimental to this synthesis for two main reasons. First, it reacts violently with the Grignard reagent, quenching it and reducing the yield while generating flammable hydrogen gas.[9] Second, the presence of moisture can interfere with the desired stereochemical outcome and complicate the product's isolation and purification. All glassware, solvents, and reagents must be scrupulously dried before use.[8]
Q3: What are the primary safety protocols that must be implemented for a large-scale Grignard reaction?
Safety is paramount. Key protocols include:
Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[7]
Controlled Addition: The Grignard reagent or the proline ester must be added slowly and controllably, with vigorous stirring and efficient cooling to manage the exotherm.[5][7]
Real-Time Monitoring: Employing process analytical technology (PAT), such as in-situ FTIR or reaction calorimetry, is highly recommended to monitor reaction initiation and progress, preventing reagent accumulation.[1][6]
Emergency Preparedness: The reactor should be equipped with proper venting, a rupture disc, and a quench tank. Personnel must be trained for emergency shutdown procedures.[2][9]
This section addresses specific problems that may arise during your scale-up campaign.
Issue Category: Grignard Reaction Initiation & Control
Q: My large-scale Grignard reaction is not initiating. What are the potential causes and how can I safely start it?
A: Failure to initiate is a common and dangerous issue. The primary cause is typically trace amounts of moisture or oxygen inactivating the magnesium surface, or impure reagents.
Probable Causes & Solutions
Probable Cause
Recommended Solution & Rationale
Contaminated Magnesium
The oxide layer on magnesium turnings can inhibit the reaction. Use fresh, high-quality magnesium. For scale-up, consider using activated magnesium (e.g., Rieke magnesium) or established chemical activation methods if necessary.
Wet Solvent/Glassware
Ensure all solvents are anhydrous (<50 ppm water) and glassware is oven or flame-dried under vacuum.[7][8] On a large scale, this means ensuring the reactor is properly dried and purged.
Impure Alkyl/Aryl Halide
Impurities in the bromobenzene can act as inhibitors. Use redistilled or high-purity starting material.
Low Temperature
While the overall reaction is exothermic, initiation may require a small amount of localized heat. A gentle warming of a small portion of the magnesium slurry can sometimes trigger initiation. Caution: This must be done with extreme care to avoid an uncontrolled reaction.
Caption: High-level workflow for the scale-up synthesis of the target compound.
References
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting Proceedings. [Link]
Developing SOPs for Hazardous Chemical Manipulations. Princeton University Environmental Health & Safety. [Link]
Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society. [Link]
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Reaction Chemistry & Engineering. [Link]
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. Organic Process Research & Development. [Link]
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]
What precaution would you adopt while preparing a Grignard reagent? Quora. [Link]
A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development. [Link]
Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using Concentration Feedback Control. Crystal Growth & Design. [Link]
A Comparative Guide to the Chiral SFC Method for (S)-Phenyl((R)-pyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise separation of stereoisomers is not merely a technical necessity but a critical determinant of a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise separation of stereoisomers is not merely a technical necessity but a critical determinant of a drug's safety and efficacy. This guide offers an in-depth, objective comparison of Supercritical Fluid Chromatography (SFC) for the chiral resolution of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol, a key chiral building block. We will explore the technical nuances of a chiral SFC method, benchmark its performance against traditional High-Performance Liquid Chromatography (HPLC), and provide the underlying scientific rationale to empower your method development.
The Imperative of Chiral Separation
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol and its stereoisomers are prevalent motifs in a range of biologically active compounds. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to vastly different pharmacological and toxicological profiles. Consequently, the ability to isolate and quantify the desired enantiomer is paramount for regulatory approval and ensuring patient safety.
Supercritical Fluid Chromatography: A Paradigm Shift in Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to conventional chromatographic techniques, particularly for chiral separations.[1][2] By employing a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, SFC offers several distinct advantages over traditional liquid chromatography. The low viscosity and high diffusivity of supercritical CO₂ enable faster separations and higher efficiency.[2] Furthermore, the significant reduction in the use of organic solvents positions SFC as a more environmentally sustainable and cost-effective "green" technology.[2]
For the separation of chiral compounds like (S)-Phenyl((R)-pyrrolidin-2-yl)methanol, which contains both a phenyl group and a basic pyrrolidine ring, SFC provides a unique selectivity that can often surpass that of HPLC.
Head-to-Head Comparison: Chiral SFC vs. Chiral HPLC
To provide a tangible comparison, we will analyze hypothetical but representative experimental data for the separation of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol diastereomers using both chiral SFC and chiral HPLC.
Performance Metric
Chiral SFC Method
Chiral HPLC (Normal Phase) Method
Resolution (Rs)
> 2.0
> 1.5
Analysis Time
< 5 minutes
10-15 minutes
Solvent Consumption
Significantly Lower (primarily CO₂)
High (e.g., Hexane/Isopropanol)
Peak Symmetry
Generally Excellent
Good to Excellent
Environmental Impact
Low
High
Cost per Analysis
Lower
Higher
Analysis: The data clearly illustrates the primary advantages of the chiral SFC method. The significantly shorter analysis time translates to higher throughput, a critical factor in a drug development pipeline. The drastic reduction in organic solvent consumption not only lowers operational costs but also aligns with the growing emphasis on sustainable laboratory practices. While both techniques can achieve baseline separation (Rs > 1.5), SFC often accomplishes this with superior efficiency and speed.
Experimental Protocols
Chiral SFC Method for (S)-Phenyl((R)-pyrrolidin-2-yl)methanol
This protocol outlines a typical starting point for the chiral SFC separation of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol. Optimization of the co-solvent percentage, additive concentration, and back pressure may be necessary to achieve optimal resolution.
Instrumentation:
Supercritical Fluid Chromatography system equipped with a photodiode array (PDA) detector and a back pressure regulator.
Chromatographic Conditions:
Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended due to their broad applicability in SFC.[3] A common choice would be a cellulose or amylose-based column, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).
Mobile Phase:
Supercritical CO₂ (SFC grade)
Co-solvent: Methanol or Ethanol. The addition of a polar organic modifier is crucial for the elution of relatively polar compounds like amino alcohols.[4]
Additive: A basic additive such as diethylamine (DEA) or isopropylamine (IPA) is often necessary to improve the peak shape of basic analytes like (S)-Phenyl((R)-pyrrolidin-2-yl)methanol. A typical concentration would be 0.1-0.5%.
Gradient: A gradient elution, starting with a low percentage of the co-solvent and gradually increasing, is often employed for initial method development to ensure elution of all stereoisomers. A typical gradient might be 5% to 40% methanol over 5 minutes.
Flow Rate: 2.0 - 4.0 mL/min
Back Pressure: 150 bar
Column Temperature: 35 - 40 °C
Detection: UV at 220 nm
Sample Preparation:
Dissolve the sample in the initial mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral HPLC (Normal Phase) Method for (S)-Phenyl((R)-pyrrolidin-2-yl)methanol
This protocol provides a representative normal phase HPLC method for comparison.
Instrumentation:
High-Performance Liquid Chromatography system with a UV detector.
Chromatographic Conditions:
Column: A polysaccharide-based chiral stationary phase, similar to that used in SFC (e.g., Daicel CHIRALPAK® AD-H, OD-H).
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio would be 90:10 (v/v). The addition of a small percentage of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is often required to improve peak shape for basic compounds.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 220 nm
Sample Preparation:
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Workflow: A Step-by-Step Guide
The following diagram illustrates the logical workflow for developing a chiral SFC separation method for (S)-Phenyl((R)-pyrrolidin-2-yl)methanol.
Caption: Workflow for Chiral SFC Method Development.
The Science Behind the Separation: Mechanistic Insights
The enantioselective separation on a polysaccharide-based chiral stationary phase is a complex interplay of various molecular interactions. The helical structure of the cellulose or amylose polymer creates a chiral environment. For a molecule like (S)-Phenyl((R)-pyrrolidin-2-yl)methanol, the key interactions that lead to differential retention of the diastereomers include:
Hydrogen Bonding: The hydroxyl and amine groups of the analyte can form hydrogen bonds with the carbamate groups on the chiral stationary phase.
π-π Interactions: The phenyl ring of the analyte can interact with the phenyl groups of the CSP.
Steric Interactions: The specific three-dimensional fit of each stereoisomer into the chiral cavities of the stationary phase plays a crucial role. One diastereomer will have a more favorable energetic interaction and thus a longer retention time.
In SFC, the mobile phase (supercritical CO₂ with a polar co-solvent) also plays a critical role. The co-solvent can modulate the interactions between the analyte and the stationary phase, thereby influencing selectivity and resolution. The basic additive is essential to prevent strong, non-specific interactions of the basic pyrrolidine nitrogen with acidic silanol groups on the silica support, which would otherwise lead to poor peak shape and low efficiency.
Conclusion and Future Outlook
For the chiral separation of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol, Supercritical Fluid Chromatography presents a compelling case as a superior alternative to traditional HPLC. Its inherent advantages of speed, efficiency, and environmental sustainability make it an invaluable tool in the modern pharmaceutical laboratory. The ability to rapidly screen and optimize separations accelerates the drug development process, enabling researchers and scientists to make critical decisions with greater speed and confidence. As SFC technology continues to evolve with advancements in instrumentation and stationary phase chemistry, its role in chiral analysis is set to expand even further, solidifying its position as a cornerstone of enantioselective separations.
References
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
Desfontaine, V., et al. (2017). The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. LCGC Europe, 30(11), 614-621.
Grand-Guillaume Perrenoud, A., et al. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. American Pharmaceutical Review.
Patel, K., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1).
Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose? Retrieved from [Link]
Vertex Pharmaceuticals. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]
West, C. (2017). Supercritical Fluid Chromatography: A Green Technology for the Future of Pharmaceutical Analysis. LCGC North America, 35(s11), 26-31.
AbbVie. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-112.
Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]
Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? Retrieved from [Link] SFC/should-i-use-sfc-or-hplc-for-my-analysis/48805
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Analyte:
-Diphenyl-2-pyrrolidinemethanol (Diphenylprolinol)
Application: Organocatalysis (Jørgensen-Hayashi catalysts), Chiral Auxiliaries
Challenge: Moderate basicity of the pyrrolidine nitrogen causing peak tailing; steric bulk of the diphenyl group requiring specific cavity recognition.[1]
Recommended Solution: Amylose-based polysaccharide columns (Chiralpak AD-H) under Normal Phase conditions with basic additives.[1]
Mechanistic Insight & Column Selection
As a Senior Application Scientist, I often see researchers default to C18 columns for everything. For chiral amines like diphenylprolinol, that is a dead end. The separation mechanism here relies on a "three-point interaction" model:
Hydrogen Bonding: Between the hydroxyl/amine of the prolinol and the carbamate groups of the stationary phase.
- Stacking: The diphenyl groups of the analyte interact with the 3,5-dimethylphenyl groups of the selector.
Steric Inclusion: The bulky pyrrolidine ring must fit into the chiral grooves of the polymer.
The Polysaccharide Advantage
While Pirkle-type columns (e.g., Whelk-O 1) were historically used for derivatized prolinols (e.g., benzamides), modern Polysaccharide-based Coated Phases allow for the direct separation of the free amine without derivatization.[1]
Primary Choice (Chiralpak AD-H): The amylose backbone forms a helical groove that is particularly receptive to bulky aromatic groups like the diphenyl moiety in prolinol.
Secondary Choice (Chiralcel OD-H): The cellulose backbone offers a different cavity shape (linear/sheet-like), often providing complementary selectivity if AD-H fails.[1]
Workflow: Method Development Decision Tree
Figure 1: Strategic decision tree for developing a chiral method for bulky amine separation.
Comparative Analysis of Stationary Phases
The following table summarizes the performance characteristics based on standard application data for bulky chiral amines.
Senior Scientist Note: Do not underestimate the Immobilized (IA) columns. While AD-H is the "gold standard" for selectivity, diphenylprolinol can be difficult to dissolve in pure Hexane/IPA mixtures at high concentrations (preparative scale). The IA column allows you to use Dichloromethane (DCM) as a co-solvent, which drastically improves solubility without stripping the stationary phase.
Detailed Experimental Protocol
This protocol is designed to be self-validating . If the system suitability check fails, do not proceed to sample injection.
Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA).[1]
Concentration: 0.1% v/v (e.g., 1 mL DEA per 1 L of mobile phase).
Why? The pyrrolidine nitrogen is basic. Without DEA, it will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution. The DEA saturates these sites.
(If resolution is , lower to to increase enantioselectivity via enthalpy control).
Detection: UV @ 254 nm (targeting the phenyl rings).
C. System Suitability (The "Trust" Step)
Before running your samples, inject a void volume marker (1,3,5-tri-tert-butylbenzene) to confirm the column is active and flow is stable.[1]
Dead Time (
): Should be approx. 3.0 min at 1.0 mL/min for a 250mm column.
Tailing Factor (
): Inject a standard of racemic diphenylprolinol. must be . If , increase DEA concentration to 0.2%.
D. Interaction Mechanism Diagram
Figure 2: The three-point interaction model required for successful chiral recognition of diphenylprolinol.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Fronting Peaks
Column Overload
Dilute sample; injection volume should be for analytical runs.[1]
Tailing Peaks
Silanol Interaction
Increase DEA from 0.1% to 0.2%. Ensure column is equilibrated for >30 mins.
Poor Resolution ()
Low Selectivity
Lower Temperature to .[1] Switch alcohol modifier from IPA to Ethanol (sharper peaks, different selectivity).
High Backpressure
Blocked Frit
Reverse flush column (if permitted by manufacturer) or replace guard column.[1]
References
Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.[1][3] Retrieved from [Link]
Nikolic, N. A., & Beak, P. (1997).[4] (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine.[1][4] Organic Syntheses, 74, 23. (Describes synthesis and initial Pirkle-column separation, establishing the baseline for modern improvements). Retrieved from [Link]
Srinivasu, M. K., et al. (2005). Chiral LC methods for the separation of enantiomers.[5][6][7][8][9][10][11][12] Journal of Pharmaceutical and Biomedical Analysis. (General reference for polysaccharide column screening protocols).
Chiral Technologies. (2021).[2] Mobile Phase Modifiers & Additives. Retrieved from [Link]
Publish Comparison Guide: Optical Rotation & Characterization of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol
This guide provides an in-depth technical analysis of the optical rotation and physicochemical characterization of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol , a chiral amino-alcohol ligand used in asymmetric synthesis. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the optical rotation and physicochemical characterization of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol , a chiral amino-alcohol ligand used in asymmetric synthesis.
Executive Summary & Compound Identity
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol (also known as (1S, 2R)-1-phenyl-1-(2-pyrrolidinyl)methanol or erythro-alpha-phenylprolinol) is a bifunctional chiral auxiliary. Unlike its more common analog,
-diphenylprolinol, this mono-phenyl derivative possesses two chiral centers :
This specific diastereomer is critical in organocatalysis (e.g., Michael additions, reductions) where the precise spatial arrangement of the hydroxyl and amine groups dictates enantioselectivity.
Optical Rotation Analysis: The "Black Box" of Diastereomers
Unlike
-diphenylprolinol, which has a single established rotation value due to symmetry at the -position, the mono-phenyl derivative exists as a diastereomeric pair (erythro and threo). The specific rotation is highly sensitive to the diastereomeric ratio (dr) and solvent interactions.
Comparative Optical Rotation Values
The following table contrasts the target compound with its key alternatives to establish a baseline for quality control.
*Note: The specific rotation of the mono-phenyl derivative is solvent-dependent. While the rigid diphenyl system is strongly dextrorotatory (+69°), the mono-phenyl system typically exhibits a lower magnitude of rotation due to increased conformational flexibility at the
-carbon.
Why the Value Varies (The Causality)
Diastereomeric Purity: The Grignard addition of phenylmagnesium bromide to (R)-prolinal yields a mixture of erythro (1S, 2R) and threo (1R, 2R) isomers. The threo isomer often has a rotation of opposite sign or significantly different magnitude. A rotation value outside the expected range is the primary indicator of poor diastereoselectivity during synthesis.
H-Bonding Network: In non-polar solvents (
), the intramolecular O-H···N hydrogen bond locks the conformation, maximizing optical activity. In protic solvents (MeOH), this bond is disrupted, often lowering the observed .
Technical Comparison: Mono-Phenyl vs. Diphenyl Analogs
In drug development, choosing between the mono-phenyl and diphenyl variants is a trade-off between steric demand and electronic tuning .
Feature
(S)-Phenyl-((R)-pyrrolidin)methanol (Mono)
(R)-Diphenylprolinol (Di)
Experimental Implication
Steric Bulk
Moderate (One Ph group)
High (Two Ph groups)
Mono-phenyl allows approach of larger electrophiles but may offer lower ee for small substrates.
Solubility
High in polar organic solvents
Lipophilic (Soluble in Toluene/DCM)
Mono-phenyl is easier to remove via aqueous acidic extraction after reaction.
Catalytic Activity
High (Less steric hindrance at N)
Moderate (Crowded N-center)
Mono-phenyl often reacts faster; Diphenyl is more robust against racemization.
Cost
Higher (Requires diastereoseparation)
Lower (Achiral Grignard addition)
Diphenyl is preferred for large-scale unless the specific chiral pocket of the Mono is required.
Context: Synthesis from (R)-Prolinal often yields a 4:1 erythro:threo mixture.
Flash Chromatography:
Stationary Phase: Silica Gel 60 (
).
Eluent: 2% MeOH in DCM with 1%
(Triethylamine prevents tailing of the amine).
Observation: The erythro isomer (Target) typically elutes second due to stronger H-bonding with silica silanols compared to the internally H-bonded threo isomer.
Recrystallization (Polishing):
Dissolve the enriched oil in minimal hot Hexane/EtOAc (10:1).
Cool slowly to -20°C. The erythro isomer crystallizes as white needles.
Visualizations
Figure 1: Synthesis & Resolution Workflow
This diagram illustrates the critical checkpoints where optical rotation is used to validate the stereochemical outcome.
Caption: Workflow for the synthesis of the target ligand, highlighting the generation of diastereomers at the Grignard step.
Figure 2: Polarimetry Decision Tree
A logical flow for interpreting optical rotation data during QC.
Caption: QC decision tree for validating the optical purity of the (S,R)-isomer.
References
Sigma-Aldrich.(R)-(+)-
-Diphenyl-2-pyrrolidinemethanol Product Specification. Retrieved from .
PubChem. (R)-Phenyl((S)-pyrrolidin-2-yl)methanol (Enantiomer Data). National Library of Medicine. Retrieved from .
Mathre, D. J., et al. "A Practical Enantioselective Synthesis of
-Diaryl-2-pyrrolidinemethanols." Journal of Organic Chemistry, 1991, 56(2), 751-762. (Foundational synthesis of prolinol derivatives).
ChemicalBook. Product List for Pyrrolidinemethanol Derivatives. Retrieved from .
Anton Paar. Basics of Polarimetry and Optical Rotation. Retrieved from .
A Researcher's Guide to Mass Spectrometry Analysis of Chiral Pyrrolidine Alcohols
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Chiral pyrrolidine alcohols are a prominent st...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Chiral pyrrolidine alcohols are a prominent structural motif in a multitude of pharmaceuticals, catalysts, and chiral auxiliaries. Their enantiomeric forms can exhibit vastly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric purity is a critical, non-negotiable step in synthesis and quality control.
While traditional methods like chiral chromatography have been the gold standard, mass spectrometry (MS) has emerged as a powerful, fast, and highly sensitive alternative for chiral analysis.[1][2] MS-based methods offer unique advantages, particularly for high-throughput screening and when dealing with complex matrices.[2][3] This guide provides an in-depth comparison of three leading mass spectrometric strategies for the chiral analysis of pyrrolidine alcohols, grounded in experimental evidence and practical insights.
The Challenge: Mass Spectrometry's "Chiral Blindness"
Mass spectrometry, in its conventional form, is inherently "chiral-blind." Enantiomers possess identical mass-to-charge ratios (m/z) and typically produce identical fragmentation patterns, making them indistinguishable.[4] To overcome this, a chiral environment must be introduced to create diastereomeric species that can be differentiated by the mass spectrometer.[1][2][4] This guide will explore three distinct and effective approaches to achieve this:
Indirect Method: Pre-column chiral derivatization followed by LC-MS/MS.
Gas-Phase Diastereomer Method: Tandem MS analysis using the kinetic method.
Shape-Based Separation: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).
Method 1: Chiral Derivatization with LC-MS/MS
This is a robust and widely adopted indirect method.[5][6] The core principle involves reacting the chiral pyrrolidine alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[7][8] These diastereomers have different physicochemical properties and can be separated using standard, achiral reversed-phase liquid chromatography (LC) and subsequently detected by MS/MS.[7]
Causality of Method Choice
The selection of the derivatizing agent is paramount. For alcohols and amines, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are highly effective.[9][10][11] The derivatization introduces a chromophore (for UV detection) and, more importantly for MS, a readily ionizable group and a chiral center, creating diastereomers that are easily separated and detected.[10][11] The dinitrophenyl group enhances ionization efficiency in electrospray ionization (ESI).
Experimental Workflow & Protocol
The following workflow outlines the critical steps from sample preparation to data analysis.
Caption: Workflow for Chiral Derivatization LC-MS/MS.
Detailed Protocol: Derivatization with Marfey's Reagent
Sample Preparation: Dissolve ~1 mg of the pyrrolidine alcohol sample in 100 µL of acetone.
Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.
Expert Insight: Using an excess of the derivatizing reagent ensures the reaction goes to completion for accurate quantification.[3]
Reaction: Add 40 µL of 1 M sodium bicarbonate. Vortex the mixture and heat at 40°C for 1 hour.[9]
Quenching: Cool the sample to room temperature and neutralize by adding 20 µL of 2 M HCl.
Trustworthiness Check: A color change from yellow to colorless indicates successful quenching.
Dilution & Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.
Data Presentation & Comparison
The primary output is a chromatogram showing two separated peaks corresponding to the two diastereomers. The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the diastereomers.
Formula: ee% = |(A1 - A2) / (A1 + A2)| * 100
Method Parameter
Chiral Derivatization LC-MS/MS
Principle
Formation of diastereomers, separated by achiral LC.[7][8]
High (low ng/mL to pg/mL). Derivatization can improve ionization.[13][14]
Development Effort
High (method development for derivatization and LC separation is required).
Pros
Robust, highly quantitative, uses standard LC-MS equipment.
Cons
Time-consuming sample preparation, potential for kinetic resolution issues.
Method 2: The Kinetic Method (Cooks' Method)
Developed by R. Graham Cooks and his colleagues, the kinetic method is an elegant gas-phase technique that uses tandem mass spectrometry (MS/MS) to quantify enantiomers.[15][16][17] It relies on the different dissociation kinetics of diastereomeric ternary complexes.
Causality of Method Choice
The method involves forming a protonated or metal-coordinated trimeric cluster ion, [M(A)(Ref)]+, where M is a metal ion (e.g., Cu²⁺), A is the chiral analyte, and Ref is a chiral reference compound. This complex is mass-selected and subjected to collision-induced dissociation (CID). The key principle is that the diastereomeric complexes formed from the R- and S-analytes will have different stabilities and thus fragment at different rates. The ratio of fragment ions can be correlated to the enantiomeric excess of the analyte.[1][4]
This method is chosen for its speed and minimal sample preparation, making it ideal for high-throughput screening.[3][18]
Experimental Workflow & Protocol
The workflow bypasses chromatography, relying entirely on mass spectrometric analysis.
Caption: Workflow for the Tandem MS Kinetic Method.
Detailed Protocol: Kinetic Method Analysis
Solution Preparation: Prepare a solution (~10 µM) containing the pyrrolidine alcohol analyte, an enantiomerically pure chiral reference (e.g., an N-acylated amino acid), and a transition metal salt (e.g., copper(II) acetate) in a 1:1:1 molar ratio in methanol/water.
Instrument Setup: Use a triple quadrupole or ion trap mass spectrometer capable of MS/MS. Infuse the solution directly into the ESI source.
Precursor Selection: In the first stage of mass analysis (Q1), isolate the m/z corresponding to the ternary complex [Cu(II)(Analyte)(Reference) - H]+.
Collision-Induced Dissociation (CID): In the collision cell (q2), apply a specific collision energy to fragment the selected precursor ion.
Expert Insight: The collision energy is a critical parameter. It must be optimized to achieve sufficient fragmentation for both diastereomeric complexes without causing complete dissociation, allowing for differentiation.
Fragment Analysis: In the third stage (Q3), scan the resulting fragment ions. The primary fragments will be [Cu(II)(Analyte) - H]+ and [Cu(II)(Reference) - H]+.
Quantification: A calibration curve is constructed by plotting the ratio of fragment ion intensities against known enantiomeric compositions.[19] The ee% of an unknown sample is then determined from this curve.[20]
Data Presentation & Comparison
Method Parameter
Tandem MS Kinetic Method
Principle
Different gas-phase fragmentation kinetics of diastereomeric complexes.[1]
Speed
Very Fast (analysis time of < 2 minutes per sample).[15]
Sensitivity
Good (µM to high nM range).
Development Effort
Moderate (requires screening of reference compounds and optimization of CID energy).
Pros
High-throughput, no chromatography needed, tolerant of impurities.[3]
Cons
Requires careful calibration, selection of a suitable reference compound can be trial-and-error.
Method 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[21][22] When coupled with mass spectrometry, it adds another dimension of separation, allowing for the differentiation of isomers, including enantiomers, that are isobaric (same m/z).[21][23]
Causality of Method Choice
For chiral analysis, the enantiomers are often complexed with a chiral selector or metal ion to form diastereomeric complexes. These complexes may have slightly different three-dimensional shapes. This difference in shape leads to a different rotationally averaged collision cross-section (CCS), which is a measure of the ion's size in the gas phase. Ions with different CCS values will have different drift times through the ion mobility cell, allowing for their separation.[22][24]
IMS-MS is chosen for its ability to provide structural information (CCS values) and resolve complex mixtures without chromatographic separation.[21][23]
Experimental Workflow & Protocol
The workflow integrates the ion mobility separation step before mass analysis.
Caption: Workflow for Ion Mobility Spectrometry-Mass Spectrometry.
Detailed Protocol: IMS-MS Analysis
Sample Preparation: Prepare a solution of the pyrrolidine alcohol, often with a metal salt (e.g., Cu²⁺) to promote the formation of diastereomeric self-complexes (e.g., [Cu(II)(R-Analyte)(S-Analyte) - H]+ vs. [Cu(II)(R-Analyte)2 - H]+).
Ionization: Introduce the sample into the mass spectrometer via ESI.
Ion Mobility Separation: The generated ions are pulsed into a drift tube filled with an inert buffer gas (e.g., Nitrogen). A weak electric field guides the ions through the tube. Ions with a larger CCS will experience more collisions and travel slower than ions with a smaller CCS.[22]
Trustworthiness Check: Calibrate the instrument with known standards to convert drift times into absolute CCS values, ensuring reproducibility.
Mass Analysis: Ions exiting the drift tube enter the mass analyzer (typically a Time-of-Flight, TOF, analyzer) where their m/z is recorded.
Data Analysis: The data is visualized as a 2D plot of drift time versus m/z. For a given m/z, the presence of multiple peaks in the drift time dimension indicates the separation of isomers. Quantification is performed by integrating the peak areas in the extracted arrival time distribution.
Data Presentation & Comparison
Method Parameter
Ion Mobility Spectrometry-MS
Principle
Gas-phase separation of diastereomeric ions based on shape/size (CCS).[21][22]
Speed
Very Fast (IMS separation occurs on a millisecond timescale).
Sensitivity
Good (comparable to standard MS).
Development Effort
Moderate to High (requires specialized instrumentation and expertise in data interpretation).
Pros
Provides structural information (CCS), very fast, resolves complex mixtures.[23]
Cons
Lower resolving power than LC, may not separate all enantiomers, specialized equipment.[21]
Comparative Summary and Recommendations
Feature
Chiral Derivatization LC-MS/MS
Tandem MS Kinetic Method
Ion Mobility Spectrometry-MS
Throughput
Low to Medium
High
Very High
Quantitation
Excellent
Good (Requires Calibration)
Good
Hardware
Standard LC-MS/MS
Standard MS/MS
Specialized IMS-MS
Sample Prep
Involved
Minimal
Minimal
Key Advantage
Robustness & Established Methodology
Speed & Simplicity
Structural Info & Speed
Best For...
Regulated quantitative analysis, final QC
High-throughput screening, reaction monitoring
Isomer characterization, complex mixtures
Senior Scientist Recommendation:
For regulated environments and final product quality control , where accuracy and robustness are paramount, Chiral Derivatization with LC-MS/MS remains the most dependable choice. Its well-understood principles and superior quantitative performance make it the gold standard.
For high-throughput screening in drug discovery or reaction optimization , the Tandem MS Kinetic Method is unparalleled in its speed. It allows for the rapid assessment of enantiomeric excess from a large number of samples with minimal effort.[3][18]
For in-depth structural characterization and analysis of complex isomeric mixtures , IMS-MS offers unique capabilities. The ability to obtain a collision cross-section value adds a valuable descriptor for molecular identification beyond just m/z and retention time.[21][23]
The choice of method ultimately depends on the analytical objective. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can select the most appropriate mass spectrometric tool to confidently and accurately analyze chiral pyrrolidine alcohols.
References
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